tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate is an organic compound that features a pyrazole ring substituted with a bromopyridine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination of Pyridine: The bromopyridine moiety is introduced by brominating pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The bromopyridine and pyrazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazole or pyridine rings.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, with palladium or copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and pyrazole moieties can bind to active sites on proteins, modulating their activity and affecting biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: A related compound used in organic synthesis.
tert-Butyl (4-bromopyridin-2-yl)carbamate: Another bromopyridine derivative with different functional groups.
tert-Butyl 2-(6-bromopyridin-2-yl)acetate: A similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H16BrN3O2 |
---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
tert-butyl 2-[4-(6-bromopyridin-2-yl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H16BrN3O2/c1-14(2,3)20-13(19)9-18-8-10(7-16-18)11-5-4-6-12(15)17-11/h4-8H,9H2,1-3H3 |
InChI Key |
XGBTYQGWIYXIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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